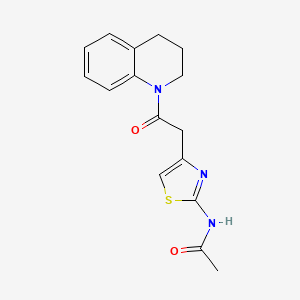

N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)acetamide

Description

N-(4-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)acetamide is a heterocyclic acetamide derivative featuring a thiazole core linked to a 3,4-dihydroquinoline moiety via a 2-oxoethyl chain.

Properties

IUPAC Name |

N-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-11(20)17-16-18-13(10-22-16)9-15(21)19-8-4-6-12-5-2-3-7-14(12)19/h2-3,5,7,10H,4,6,8-9H2,1H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAWLXXCTUYOLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)CC(=O)N2CCCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of 3,4-dihydroquinoline: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.

Introduction of the thiazole ring: This step involves the cyclization of a thioamide with a haloketone.

Coupling of the two moieties: The final step involves the coupling of the 3,4-dihydroquinoline derivative with the thiazole derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.

Reduction: The carbonyl group in the oxoethyl side chain can be reduced to form an alcohol.

Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Alcohol derivatives of the oxoethyl side chain.

Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)acetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline and thiazole derivatives have shown efficacy.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)acetamide is not fully understood, but it is believed to involve:

Molecular Targets: Potential targets include enzymes and receptors that interact with the quinoline and thiazole moieties.

Pathways Involved: The compound may modulate signaling pathways related to oxidative stress, inflammation, or cell proliferation.

Comparison with Similar Compounds

Structural Analogs with Modified Heterocyclic Cores

Benzothiazole-Isoquinoline Derivatives ()

Compounds such as (R)-N-(5-chlorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4b) and its derivatives share a benzothiazole-isoquinoline scaffold. Key differences include:

- Substituent Effects : Halogen (Cl, Br) or methoxy groups on the benzothiazole ring modulate electronic properties and solubility. For example, 4b (Cl-substituted) exhibits a melting point of 248.1–250.9°C and 81.48% yield, whereas methoxy-substituted analogs (e.g., 4k) show lower melting points (~240.6°C) and comparable yields (71.83–86.40%) .

- Biological Relevance : These compounds are often evaluated for anticancer or antimicrobial activity due to their planar aromatic systems, though specific data for the target compound remain unexplored.

Triazinoquinazoline-Thiadiazole Hybrids ()

Compounds like N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide (4.8) replace the dihydroquinoline with a triazinoquinazoline core. Key distinctions:

- Synthetic Efficiency : Method A yields 89.4% for 4.8 vs. lower yields (56.6–74.4%) for analogs with bulkier substituents (e.g., 4.9–4.10) .

- Thermal Stability: Higher melting points (262–270°C) suggest stronger intermolecular interactions compared to dihydroquinoline derivatives.

Quinazolinone-Thiazole Derivatives ()

2-(4-oxo-3(4H)-quinazolinyl)-N-(1,3-thiazol-2-yl)acetamide (CAS: 723737-98-2) features a quinazolinone core instead of dihydroquinoline.

Substituent-Driven Variations

Halogen vs. Alkyl/Aryl Substituents ()

- Halogenated Derivatives : Bromo-substituted analogs (e.g., 4d, 4e) exhibit higher melting points (254–256°C) than chloro-substituted ones (240–250°C), likely due to increased molecular weight and van der Waals interactions .

- Aryl/Thioether Modifications: In N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide (CAS: 477211-98-6), the thioether and naphthyl groups enhance hydrophobicity, which may improve membrane permeability compared to the target compound .

Pharmacokinetic and Bioavailability Considerations ()

Piperazine-thiazole acetamides like Compound 4 () demonstrate P-glycoprotein (P-gp) inhibition, increasing paclitaxel bioavailability by 56–106.6%.

Biological Activity

N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neurodegenerative diseases and as a dual-target inhibitor for Alzheimer's disease (AD). This article explores its biological activity, synthesizing findings from various studies.

- Molecular Formula : C23H27N5OS

- Molecular Weight : 421.55838 g/mol

- CAS Number : [Not specified in the search results]

The compound exhibits a multifaceted mechanism of action, primarily targeting cholinesterases (ChEs) and monoamine oxidases (MAOs), which are critical in the pathophysiology of Alzheimer's disease. The inhibition of these enzymes can enhance cholinergic neurotransmission and reduce oxidative stress, contributing to neuroprotection.

Inhibitory Potency

Recent studies have shown that derivatives of 3,4-dihydroquinolinone, which include this compound, exhibit potent inhibitory effects on AChE and MAOs. For instance:

- IC50 Values :

- AChE: 0.28 µM (effective against electric eel AChE)

- MAO-A: 0.91 µM

- MAO-B: 2.81 µM

These values indicate strong inhibitory activity, suggesting that the compound could be a promising candidate for further development in treating AD .

Blood-Brain Barrier Penetration

The ability of the compound to cross the blood-brain barrier (BBB) is crucial for its efficacy in treating central nervous system disorders. Studies have demonstrated that certain derivatives can effectively penetrate the BBB without significant toxicity to neuronal cells at concentrations below 12.5 µM .

Neuroprotective Effects

In vitro studies on PC12 and HT-22 cell lines revealed that the compound exhibits low cytotoxicity, even at higher concentrations (up to 2500 mg/kg in vivo), indicating a favorable safety profile .

Antioxidant Activity

The thiazole moiety contributes to antioxidant properties, which are beneficial in mitigating oxidative stress associated with neurodegenerative diseases. This dual action—enzyme inhibition and antioxidant activity—positions the compound as a multi-targeted therapeutic agent .

Data Summary Table

| Activity | IC50 Value | Notes |

|---|---|---|

| AChE Inhibition | 0.28 µM | Effective against electric eel AChE |

| MAO-A Inhibition | 0.91 µM | Significant inhibition observed |

| MAO-B Inhibition | 2.81 µM | Competitive inhibition noted |

| BBB Penetration | Yes | Non-toxic at low concentrations |

| Cytotoxicity | Low | Safe up to high doses in animal models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.